molecular formula C17H15ClFN3O2 B213516 N-(4-chloro-2-fluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide

N-(4-chloro-2-fluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide

Cat. No. B213516
M. Wt: 347.8 g/mol
InChI Key: CWAIBKJFJDEKSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-fluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide, also known as CFPF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide involves the inhibition of various enzymes and signaling pathways. In cancer cells, N-(4-chloro-2-fluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide inhibits the Akt/mTOR pathway, which is responsible for cell survival and proliferation. Inflammation is reduced by inhibiting the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines. In neurological disorders, N-(4-chloro-2-fluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide reduces oxidative stress by inhibiting the NADPH oxidase pathway and reduces inflammation by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
N-(4-chloro-2-fluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(4-chloro-2-fluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide induces apoptosis, inhibits angiogenesis, and inhibits cell proliferation. Inflammation is reduced by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, N-(4-chloro-2-fluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide reduces oxidative stress and inflammation, which can lead to neuroprotection.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-chloro-2-fluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide in lab experiments include its high potency and selectivity, which allows for targeted inhibition of specific enzymes and signaling pathways. However, the limitations of using N-(4-chloro-2-fluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity, which requires careful dosing and monitoring.

Future Directions

There are several future directions for research on N-(4-chloro-2-fluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide. One area of research is to explore its potential therapeutic applications in other fields such as cardiovascular disease and metabolic disorders. Another area of research is to develop more effective and efficient synthesis methods for N-(4-chloro-2-fluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide. Additionally, further studies are needed to investigate the long-term safety and efficacy of N-(4-chloro-2-fluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide in vivo.

Synthesis Methods

The synthesis of N-(4-chloro-2-fluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide involves the reaction between 4-chloro-2-fluoroaniline and 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furfural in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide has been studied extensively for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. In cancer research, N-(4-chloro-2-fluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that N-(4-chloro-2-fluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, N-(4-chloro-2-fluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

Product Name

N-(4-chloro-2-fluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide

Molecular Formula

C17H15ClFN3O2

Molecular Weight

347.8 g/mol

IUPAC Name

N-(4-chloro-2-fluorophenyl)-5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C17H15ClFN3O2/c1-10-7-11(2)22(21-10)9-13-4-6-16(24-13)17(23)20-15-5-3-12(18)8-14(15)19/h3-8H,9H2,1-2H3,(H,20,23)

InChI Key

CWAIBKJFJDEKSR-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CC2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)Cl)F)C

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)Cl)F)C

Origin of Product

United States

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